REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].Cl.Cl[CH2:6][C:7]1[NH:11][C:10]2[CH2:12][CH2:13][CH2:14][CH2:15][C:9]=2[N:8]=1.C(=O)([O-])O.[Na+]>CCO>[NH:8]1[C:9]2[CH2:15][CH2:14][CH2:13][CH2:12][C:10]=2[N:11]=[C:7]1[CH2:6][C:1]#[N:2] |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=NC2=C(N1)CCCC2
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure and extraction with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (28% aqueous ammonia/methanol/chloroform)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1CCCC2)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |